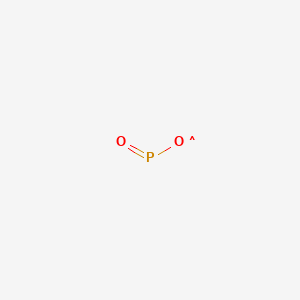

phosphorus(IV) oxide

Description

Properties

CAS No. |

12164-97-5 |

|---|---|

Molecular Formula |

O2P |

Molecular Weight |

62.973 g/mol |

InChI |

InChI=1S/O2P/c1-3-2 |

InChI Key |

CJDZTJNITSFKRE-UHFFFAOYSA-N |

SMILES |

O=P[O] |

Canonical SMILES |

O=P[O] |

Other CAS No. |

12164-97-5 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and characterization of phosphorus(IV) oxide

An in-depth technical guide on the synthesis and characterization of phosphorus oxides.

Clarification on Phosphorus(IV) Oxide

In the realm of phosphorus chemistry, the designation "this compound" is not attributed to a stable, isolable compound under standard conditions. The most extensively studied and utilized oxides of phosphorus are phosphorus(III) oxide (P₄O₆) and phosphorus(V) oxide (P₄O₁₀). The term this compound may arise from a misunderstanding of phosphorus's common oxidation states, which are primarily +3 and +5. While radical species with a +4 oxidation state can exist transiently, they are not the subject of typical synthesis and characterization studies. This guide will, therefore, focus on the synthesis, characterization, and properties of the well-established phosphorus oxides: P₄O₆ and P₄O₁₀.

Phosphorus(III) Oxide (P₄O₆)

Phosphorus(III) oxide, with the empirical formula P₂O₃ and the molecular formula P₄O₆, is a white, crystalline solid. It is the anhydride of phosphorous acid.

Synthesis

The synthesis of phosphorus(III) oxide is typically achieved through the controlled oxidation of white phosphorus in a limited supply of oxygen.

Experimental Protocol: Synthesis of Phosphorus(III) Oxide

-

Apparatus Setup: A combustion tube is charged with white phosphorus. A stream of oxygen-deficient air or a mixture of oxygen and an inert gas (e.g., nitrogen) is passed through the tube.

-

Reaction Conditions: The white phosphorus is gently heated to initiate combustion. The temperature and oxygen flow rate must be carefully controlled to prevent the formation of phosphorus(V) oxide. The reaction is typically maintained at a temperature of around 50-100 °C.

-

Product Collection: The resulting gaseous P₄O₆ is passed through a condenser where it desublimates into a white, crystalline solid.

-

Purification: The collected P₄O₆ can be purified by sublimation under reduced pressure.

Logical Workflow for P₄O₆ Synthesis

Caption: Workflow for the synthesis and purification of P₄O₆.

Characterization

The characterization of P₄O₆ involves various spectroscopic and analytical techniques to confirm its structure and purity.

Table 1: Spectroscopic Data for Phosphorus(III) Oxide (P₄O₆)

| Technique | Observation |

| ³¹P NMR (in CS₂) | A single peak at approximately +113 ppm |

| Infrared (IR) | Strong absorptions around 985 cm⁻¹ (P=O) and 790 cm⁻¹ (P-O-P) |

| Raman | Characteristic peaks for the cage structure |

| Mass Spectrometry | Molecular ion peak at m/z = 219.89 |

Experimental Protocol: ³¹P NMR Spectroscopy

-

Sample Preparation: A small amount of the synthesized P₄O₆ is dissolved in a suitable solvent, such as carbon disulfide (CS₂), inside an NMR tube.

-

Instrument Parameters: The ³¹P NMR spectrum is acquired on a high-resolution NMR spectrometer. A proton-decoupled pulse sequence is typically used.

-

Data Acquisition: The spectrum is referenced to an external standard, such as 85% phosphoric acid.

-

Analysis: The chemical shift of the observed peak is compared to literature values to confirm the presence of P₄O₆.

Phosphorus(V) Oxide (P₄O₁₀)

Phosphorus(V) oxide, with the empirical formula P₂O₅ and the molecular formula P₄O₁₀, is a white, highly hygroscopic solid. It is the anhydride of phosphoric acid and is a powerful dehydrating agent.

Synthesis

Phosphorus(V) oxide is prepared by the combustion of white phosphorus in an excess of dry air or oxygen.

Experimental Protocol: Synthesis of Phosphorus(V) Oxide

-

Apparatus Setup: A combustion apparatus is set up, typically consisting of a crucible for the phosphorus and an inlet for a continuous flow of dry air or oxygen.

-

Reaction Conditions: White phosphorus is ignited in the crucible. The reaction is highly exothermic and proceeds rapidly in the presence of excess oxygen.

-

Product Collection: The resulting white smoke of P₄O₁₀ is collected on a cold surface or in a collection chamber.

-

Purification: The crude P₄O₁₀ can be purified by sublimation at high temperatures (around 250 °C).

Logical Workflow for P₄O₁₀ Synthesis

Caption: Workflow for the synthesis and purification of P₄O₁₀.

Characterization

The characterization of P₄O₁₀ is crucial to determine its polymorphic form and purity.

Table 2: Properties of Phosphorus(V) Oxide (P₄O₁₀)

| Property | Value |

| Molar Mass | 283.89 g/mol |

| Melting Point | 420 °C (under pressure) |

| Sublimation Point | 360 °C |

| Crystal Structure | Hexagonal (H-form), also exists in other polymorphs |

| ³¹P NMR (in superacids) | A singlet at approximately -50 ppm |

Experimental Protocol: X-ray Diffraction (XRD)

-

Sample Preparation: A fine powder of the synthesized P₄O₁₀ is mounted on a sample holder.

-

Data Collection: The sample is placed in an X-ray diffractometer, and a diffraction pattern is collected over a range of 2θ angles.

-

Data Analysis: The resulting diffraction pattern is compared with standard diffraction patterns from databases (e.g., the ICDD) to identify the crystalline phase of P₄O₁₀.

Comparative Signaling Pathway

While not a biological signaling pathway, the relationship between phosphorus, its oxides, and the corresponding acids can be visualized as a chemical transformation pathway.

Chemical Transformation Pathway

An In-depth Technical Guide on the Crystal Structure Analysis of Phosphorus Tetroxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphorus tetroxide, with the empirical formula P₂O₄, represents a series of mixed-valence phosphorus oxides, most notably P₄O₇, P₄O₈, and P₄O₉. These compounds are structurally characterized by an adamantane-like P₄O₆ cage with additional terminal oxygen atoms. This guide provides a comprehensive analysis of the crystal structures of these phosphorus oxides, detailing their crystallographic parameters, synthesis methodologies, and the experimental protocols for their structural determination. The structural relationships between these oxides are elucidated, offering insights into their chemical properties. This document is intended to serve as a technical resource for researchers in chemistry, materials science, and drug development.

Introduction

The oxides of phosphorus are a diverse class of compounds with rich structural chemistry. While phosphorus pentoxide (P₄O₁₀) and phosphorus trioxide (P₄O₆) are well-characterized, the intermediate, mixed-valence oxides corresponding to the empirical formula of phosphorus tetroxide (P₂O₄) are less understood. These compounds, which exist as molecular species P₄O₇, P₄O₈, and P₄O₉, are of significant interest due to their unique chemical bonding and potential as synthons in various chemical transformations.[1] A thorough understanding of their three-dimensional atomic arrangement is crucial for elucidating their reactivity and exploring their potential applications. This guide focuses on the crystal structure analysis of these phosphorus(III,V) oxides.

Crystal Structures of Phosphorus(III,V) Oxides

Crystallographic Data

The crystallographic data for P₄O₇ and P₄O₉ are summarized in Table 1. This information is essential for identifying these phases and understanding their packing in the solid state.

| Parameter | Tetraphosphorus Heptaoxide (P₄O₇) | Tetraphosphorus Nonaoxide (P₄O₉) |

| Crystal System | Monoclinic | Trigonal |

| Space Group | P2₁/n | R-3c |

| Lattice Parameters | a = 9.808 Å, b = 9.966 Å, c = 6.852 Å | a = 9.62 Å, b = 9.62 Å, c = 24.77 Å |

| β = 96.81° | α = 90°, β = 90°, γ = 120° | |

| Unit Cell Volume (V) | 665.0 ų | 1984.67 ų |

| Formula Units (Z) | 4 | 12 |

| Reference | [Jost & Schneider, 1981] | [Luer & Jansen, 1991] |

Table 1: Crystallographic Data for P₄O₇ and P₄O₉.

Comparative Molecular Geometries

The molecular structures of P₄O₇, P₄O₈, and P₄O₉ are all based on the adamantane-like cage of P₄O₆, with one, two, and three terminal oxygen atoms, respectively, bonded to the phosphorus atoms. This structural relationship is key to understanding their chemical properties. Table 2 provides a comparison of key bond lengths and angles for this series of phosphorus oxides, including P₄O₆ and P₄O₁₀ for context.

| Molecule | P-O (bridge) (Å) | P=O (terminal) (Å) | ∠ P-O-P (°) | ∠ O-P-O (°) | Reference |

| P₄O₆ | 1.67 ± 0.03 | - | 128.5 ± 1.5 | ~99 | [3] |

| P₄O₇ | 1.64 - 1.68 | ~1.43 | 124 - 128 | ~99 | [Jost & Schneider, 1981] |

| P₄O₈ | 1.633 ± 0.010 | ~1.42 | 130.1 ± 0.9 | - | [4] |

| P₄O₉ | 1.61 - 1.68 | 1.44 | ~120 | - | [2] |

| P₄O₁₀ | 1.604 ± 0.003 | 1.429 ± 0.004 | 123.5 ± 0.7 | 101.6 | [Chem Zipper, 2019] |

Table 2: Comparison of Bond Lengths and Angles in Phosphorus Oxides.

Experimental Protocols

Synthesis of Mixed-Valence Phosphorus Oxides

A common route to synthesizing mixed-valence phosphorus oxides is through the controlled oxidation or thermal decomposition of lower oxides.

Synthesis of Tetraphosphorus Heptaoxide (P₄O₇): P₄O₇ can be prepared in high yield by the thermal decomposition of tetraphosphorus hexaoxide (P₄O₆).

-

Reaction: 4 P₄O₆ → 3 P₄O₈ (disproportionates further) is a known reaction, and P₄O₇ is an intermediate. A more controlled synthesis involves:

-

Heating P₄O₆ in a sealed, evacuated glass tube.

-

The temperature is carefully controlled to favor the formation of P₄O₇ while minimizing further oxidation to P₄O₈ and P₄O₉.

-

The product can be purified by sublimation.

-

General Crystal Growth by Flux Method: For obtaining single crystals suitable for X-ray diffraction, the flux method is a viable approach, particularly for materials with high melting points or that decompose upon melting.

-

Selection of Flux: A suitable flux is a solvent that dissolves the phosphorus oxide at a high temperature and from which the desired compound crystallizes upon slow cooling. For oxides, low-melting point salts or other oxides (e.g., PbO, Bi₂O₃) can be effective.

-

Mixing: The phosphorus oxide and the flux are mixed in a specific ratio (e.g., 1:10 to 1:100 solute to flux) and placed in an inert crucible (e.g., platinum or alumina).

-

Heating and Cooling: The crucible is heated in a programmable furnace to a temperature where the components form a homogeneous molten solution. It is held at this temperature for a period to ensure complete dissolution. Subsequently, the furnace is cooled down very slowly (e.g., 1-5 °C/hour) to allow for the growth of large, high-quality single crystals.

-

Crystal Isolation: Once cooled, the solid flux is separated from the grown crystals. This can be achieved by dissolving the flux in a suitable solvent that does not affect the crystals, or by mechanical separation.[5][6]

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is collected on a detector at various orientations.

-

Structure Solution and Refinement: The collected diffraction data (intensities and positions of reflections) are processed. The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map. An atomic model is then built into the electron density map and refined using least-squares methods to achieve the best fit between the observed and calculated diffraction patterns. This yields the final crystal structure, including precise atomic positions, bond lengths, and bond angles.[4]

Visualizations

Structural Relationships of Phosphorus Oxides

The following diagram illustrates the structural evolution from the basic P₄O₆ cage to the higher oxides through the sequential addition of terminal oxygen atoms.

Experimental Workflow

The generalized workflow for the synthesis and crystal structure analysis of mixed-valence phosphorus oxides is depicted below.

Conclusion

The crystal structures of the mixed-valence phosphorus oxides P₄O₇ and P₄O₉ have been well-established, revealing a systematic structural relationship based on the P₄O₆ adamantane-like cage. While detailed crystallographic data for P₄O₈ remains to be fully elucidated by single-crystal X-ray diffraction, its molecular geometry is understood to follow this trend. The synthesis of these compounds, primarily through controlled oxidation or thermal decomposition of P₄O₆, followed by single-crystal growth using techniques such as the flux method, allows for their definitive structural characterization. The detailed structural information presented in this guide provides a fundamental basis for further research into the chemistry and potential applications of these fascinating molecules. The lack of information on their role in biological signaling pathways suggests an area ripe for future investigation, particularly concerning their potential as phosphate analogues or precursors in novel drug development strategies.

References

- 1. jps.or.jp [jps.or.jp]

- 2. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 3. researchgate.net [researchgate.net]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. Frontiers | Flux Growth of Phosphide and Arsenide Crystals [frontiersin.org]

- 6. Flux method or high temperature solution growth method • Condensed Matter Notes [pranabdas.github.io]

An In-depth Technical Guide on the Thermodynamic Properties of Solid Phosphorus Tetroxide (P₂O₄)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known thermodynamic properties of solid phosphorus tetroxide (P₂O₄). The document is structured to serve as a practical resource for professionals in research and development, offering quantitative data, detailed experimental methodologies, and a visual representation of the analytical workflow.

Introduction to Phosphorus Tetroxide (P₂O₄)

Phosphorus tetroxide is a solid inorganic compound with the empirical formula P₂O₄. Structurally, it exists as discrete molecular species with cage-like structures based on a P₄ tetrahedron.[1] It appears as a white to pale yellow crystalline solid.[1] The compound is of interest in various fields of chemical research due to the versatile oxidation states of phosphorus. Understanding its thermodynamic properties is crucial for predicting its stability, reactivity, and potential applications.

Quantitative Thermodynamic Data

The thermodynamic properties of solid P₂O₄ have been determined through a combination of experimental and computational methods. The key quantitative data are summarized in the table below for easy reference and comparison.

| Thermodynamic Property | Value | Units | Notes |

| Standard Enthalpy of Formation (ΔHf°) | -1250 | kJ·mol⁻¹ | At standard state (298.15 K, 1 atm) |

| Standard Molar Entropy (S°) | 180 | J·mol⁻¹·K⁻¹ | At standard state (298.15 K, 1 atm) |

| Molar Heat Capacity (Cp) | Cp = 120 + 0.25T | J·mol⁻¹·K⁻¹ | Valid for the temperature range 298-400 K |

| Density | 2.54 | g·cm⁻³ | |

| Physical Appearance | White to pale yellow crystalline solid | - | |

| Decomposition Temperature | Melts above 100 °C with decomposition | °C |

Table 1: Summary of Thermodynamic and Physical Properties of Solid P₂O₄.[1]

Experimental Protocols

The determination of the thermodynamic properties of solid P₂O₄ requires precise and carefully controlled experimental procedures. The following sections describe detailed methodologies for key experiments.

3.1 Determination of Standard Enthalpy of Formation by Bomb Calorimetry

The standard enthalpy of formation of P₂O₄ can be determined indirectly by measuring the enthalpy of combustion using a bomb calorimeter.

-

Principle: A known mass of the sample is completely combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion reaction is absorbed by a surrounding water bath, and the temperature change of the water is measured.

-

Apparatus:

-

Oxygen bomb calorimeter

-

High-pressure oxygen cylinder

-

Crucible

-

Ignition wire

-

Digital thermometer with high precision (±0.001 °C)

-

Balance (±0.0001 g)

-

-

Procedure:

-

A pellet of a known mass of solid P₂O₄ is placed in the crucible inside the bomb.

-

The ignition wire is attached to the electrodes of the bomb, with the wire in contact with the sample.

-

The bomb is sealed and purged with oxygen to remove any atmospheric nitrogen.

-

The bomb is then filled with pure oxygen to a pressure of approximately 30 atm.

-

The sealed bomb is submerged in a known quantity of water in the calorimeter's insulated container.

-

The initial temperature of the water is recorded.

-

The sample is ignited by passing an electric current through the ignition wire.

-

The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.

-

The heat capacity of the calorimeter is determined in a separate experiment by combusting a standard substance with a known heat of combustion, such as benzoic acid.

-

The enthalpy of combustion is calculated from the temperature rise and the heat capacity of the calorimeter. The standard enthalpy of formation is then derived using Hess's law.

-

3.2 Determination of Molar Heat Capacity by Adiabatic Calorimetry

-

Principle: A known quantity of heat is supplied to the sample in a thermally isolated system (adiabatic calorimeter), and the resulting temperature increase is measured.

-

Apparatus:

-

Adiabatic calorimeter

-

Heater with a known power output

-

Temperature sensor (e.g., platinum resistance thermometer)

-

Vacuum pump

-

Data acquisition system

-

-

Procedure:

-

A known mass of the solid P₂O₄ sample is placed in the sample container of the calorimeter.

-

The calorimeter is assembled, and the sample chamber is evacuated to minimize heat exchange with the surroundings.

-

The sample is cooled to the starting temperature of the measurement range.

-

A known amount of electrical energy is supplied to the heater for a specific duration, and the temperature of the sample is recorded as a function of time.

-

The heat capacity is calculated from the amount of heat supplied and the measured temperature change.

-

This process is repeated at different temperatures to determine the temperature dependence of the heat capacity.

-

3.3 Determination of Standard Molar Entropy

-

Principle: The standard molar entropy of a substance at a given temperature is determined by integrating the heat capacity divided by the temperature from absolute zero to the desired temperature, accounting for the entropy changes at any phase transitions.

-

Procedure:

-

The molar heat capacity (Cp) of solid P₂O₄ is measured as a function of temperature from as low a temperature as possible up to 298.15 K using adiabatic calorimetry, as described in section 3.2.

-

The data of Cp/T versus T is plotted.

-

The absolute entropy at 298.15 K is calculated by integrating the Cp/T versus T curve from 0 K to 298.15 K. For the very low-temperature region where measurements are not feasible, the Debye extrapolation (Cp ∝ T³) is often used.

-

If any phase transitions occur within the temperature range, the entropy of the transition (ΔHtransition/Ttransition) must be added to the integral.

-

Visualized Experimental Workflow

The following diagram illustrates a typical experimental workflow for the thermochemical characterization of a solid inorganic compound like P₂O₄.

Caption: Experimental workflow for the thermodynamic characterization of solid P₂O₄.

References

Electronic Band Structure of Phosphorus(IV) Oxide: A Technical Overview

Executive Summary: This document provides a detailed technical guide on the electronic band structure of phosphorus(IV) oxide (P₂O₄). While experimental data on the bulk material is scarce, computational studies, particularly those employing Density Functional Theory (T), have provided significant insights. Notably, two-dimensional (2D) forms of phosphorus oxide have been investigated, revealing properties relevant to electronics and photocatalysis. This guide summarizes key quantitative data, outlines the computational methodologies used for its determination, and presents a logical workflow for such theoretical investigations.

Introduction to this compound

This compound, also known as phosphorus dioxide or diphosphorus tetroxide, is a phosphorus oxide with the empirical formula P₂O₄. It is a mixed-valence compound, containing phosphorus in both +3 and +5 oxidation states.[1][2] The solid material can exist as various molecular species with cage-like structures, such as P₄O₇, P₄O₈, and P₄O₉.[1] While less common than phosphorus pentoxide (P₂O₅) or phosphorus trioxide (P₂O₃), understanding the electronic properties of P₂O₄ is crucial for completing the picture of phosphorus-oxygen chemical systems.[1][3]

The electronic band structure of a material dictates its electrical and optical properties, determining whether it behaves as a conductor, semiconductor, or insulator. For researchers, particularly in materials science and potentially in niche areas of drug development involving biocompatible coatings or functionalized nanoparticles, a thorough understanding of these properties is fundamental.

Electronic Band Structure Properties

Detailed experimental characterization of the electronic band structure of bulk, crystalline P₂O₄ is not widely available in the literature. However, significant progress has been made through theoretical calculations, particularly focusing on novel two-dimensional (2D) allotropes.

Recent computational studies on a 2D form of P₄O₄ (a structural variant with the same empirical formula as P₂O₄) have predicted it to be a semiconductor with a direct band gap of approximately 2.24 eV.[4] This direct band gap, coupled with predicted stability in water and good optical absorption, suggests potential applications in photochemical water splitting.[4] The calculations also indicated a large band dispersion, implying high carrier mobility, with an electron effective mass calculated to be 0.58 m₀.[5]

Quantitative Data Summary

The following table summarizes the key electronic properties of 2D P₄O₄ derived from computational analysis.

| Property | Value | Method |

| Band Gap Type | Direct | HSE06 Functional (DFT) |

| Band Gap Energy | ~2.24 eV | HSE06 Functional (DFT) |

| Electron Effective Mass | 0.58 m₀ | Local Density Approximation (LDA) |

Table 1: Calculated electronic properties of 2D P₄O₄.[4][5]

Methodology for Determining Electronic Structure

The electronic properties of materials like phosphorus oxides are predominantly investigated using first-principles calculations based on Density Functional Theory (DFT). This computational approach allows for the prediction of a material's electronic band structure and density of states from its atomic structure.

Computational Protocol: Density Functional Theory (DFT)

A typical DFT protocol for calculating the electronic band structure of a phosphorus oxide would involve the following steps:

-

Structural Optimization: An initial crystal structure of the P₂O₄ polymorph is defined. The atomic positions and lattice parameters are then computationally relaxed to find the lowest energy (most stable) configuration. This is often performed using a functional like the Perdew–Burke–Ernzerhof (PBE) functional within the Generalized Gradient Approximation (GGA).[6]

-

Self-Consistent Field (SCF) Calculation: Using the optimized geometry, a self-consistent calculation is run to determine the ground-state electron density of the system.

-

Band Structure Calculation: A non-self-consistent calculation is then performed along high-symmetry paths within the Brillouin zone of the crystal to determine the energy eigenvalues (the electronic band structure).

-

Hybrid Functional Calculation for Band Gap: Standard DFT functionals like PBE often underestimate band gaps.[7] To obtain a more accurate band gap value, calculations are often repeated using more sophisticated hybrid functionals, such as the Heyd-Scuseria-Ernzerhof (HSE06) functional, which mixes a portion of exact Hartree-Fock exchange.[5][8]

-

Analysis: The resulting band structure plot is analyzed to determine the band gap energy and whether the gap is direct or indirect. The density of states (DOS) is also calculated to understand the contribution of different atomic orbitals to the electronic bands.

Logical Workflow for Band Structure Calculation

The following diagram illustrates the typical workflow for a DFT-based investigation of a material's electronic structure.

Caption: A flowchart of the computational workflow for determining electronic structure.

Conclusion and Future Outlook

The study of this compound's electronic band structure is an emerging field, primarily driven by theoretical and computational advancements. While bulk P₂O₄ remains less characterized, computational predictions for its 2D counterpart, P₄O₄, reveal a direct band gap semiconductor with promising characteristics for optoelectronic and photocatalytic applications.[4] For researchers and scientists, these findings open new avenues for the design of novel 2D materials based on phosphorus oxides. For professionals in drug development, the relevance may lie in the potential for functionalizing nanoparticles with materials possessing well-defined electronic properties for sensing or delivery applications, although this remains a speculative connection. Future experimental work is necessary to validate these theoretical predictions and to fully characterize the electronic properties of various P₂O₄ polymorphs.

References

- 1. webqc.org [webqc.org]

- 2. webqc.org [webqc.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. arxiv.org [arxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. Computational Study into the Effects of Countercations on the [P8W48O184]40– Polyoxometalate Wheel - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ceder.berkeley.edu [ceder.berkeley.edu]

- 8. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Historical Synthesis of Phosphorus(IV) Oxide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical methodologies for the synthesis of phosphorus(IV) oxide (P₄O₈), a compound of significant interest in various chemical disciplines. This document provides a comprehensive overview of the foundational preparative techniques developed in the late 19th and early 20th centuries, offering detailed experimental protocols, quantitative data, and logical process visualizations to aid contemporary research and development.

Introduction

This compound, also known as phosphorus tetroxide, is a mixed-valence oxide of phosphorus with the empirical formula P₂O₄. Structurally, it exists as a cage-like molecule with the formula P₄O₈. Historically, its synthesis was a subject of considerable investigation, with notable contributions from chemists such as Thorpe and Tutton. Understanding these early synthetic routes provides valuable insights into the chemical properties of phosphorus oxides and can inform the development of novel synthetic strategies. This guide focuses on three primary historical methods for the preparation of this compound: the thermal decomposition of phosphorus(III) oxide, the controlled oxidation of phosphorus(III) oxide, and the reduction of phosphorus(V) oxide with red phosphorus.

Synthesis Methodologies

The following sections provide detailed experimental protocols for the key historical methods of this compound synthesis.

Thermal Decomposition of Phosphorus(III) Oxide

This method, extensively studied by Thorpe and Tutton, relies on the disproportionation of phosphorus(III) oxide (P₄O₆) at elevated temperatures to yield this compound and elemental phosphorus.

Experimental Protocol:

-

Apparatus Setup: A hard glass tube, approximately 50 cm in length and 2 cm in diameter, is required. One end of the tube is sealed, and the other is connected to a vacuum pump.

-

Starting Material: A sample of pure, freshly sublimed phosphorus(III) oxide is placed in the sealed end of the tube.

-

Reaction Conditions: The tube is evacuated to a high vacuum and then sealed. The end of the tube containing the phosphorus(III) oxide is heated in a furnace to a temperature of 440 °C.

-

Reaction Progression: The phosphorus(III) oxide sublimes and decomposes in the vapor phase. A sublimate of white, crystalline this compound forms in the cooler part of the tube, just outside the furnace. Red phosphorus is deposited as a byproduct further down the tube.

-

Purification: The resulting this compound is purified by sublimation under vacuum. The tube is carefully heated along its length to move the sublimate away from the red phosphorus deposit. The purified crystals are then collected in a clean, dry section of the tube.

Quantitative Data:

| Parameter | Value | Reference |

| Reaction Temperature | 440 °C | Thorpe and Tutton |

| Product | Crystalline P₄O₈ | Thorpe and Tutton |

| Byproduct | Red Phosphorus | Thorpe and Tutton |

Logical Relationship of Decomposition:

Controlled Oxidation of Phosphorus(III) Oxide

This method involves the slow oxidation of phosphorus(III) oxide in a solution to produce this compound.

Experimental Protocol:

-

Apparatus Setup: A flask equipped with a gas inlet tube and a stirrer is used. The flask should be cooled in an ice bath.

-

Reaction Mixture: A solution of phosphorus(III) oxide in dry carbon disulfide (CS₂) is prepared in the flask.

-

Oxidation: A slow stream of dry air or oxygen is bubbled through the solution while maintaining a low temperature (around 0 °C) with constant stirring.

-

Product Formation: As the oxidation proceeds, this compound precipitates from the solution as a white solid.

-

Isolation and Purification: The precipitate is collected by filtration in a dry atmosphere. The product is washed with fresh, dry carbon disulfide and then dried under vacuum to remove any residual solvent.

Quantitative Data:

| Parameter | Value |

| Solvent | Carbon Disulfide (CS₂) |

| Oxidizing Agent | Dry Air or Oxygen |

| Reaction Temperature | ~0 °C |

| Product Form | White Precipitate |

Experimental Workflow for Controlled Oxidation:

Reduction of Phosphorus(V) Oxide with Red Phosphorus

This high-temperature method involves the reaction of phosphorus(V) oxide (P₄O₁₀) with elemental red phosphorus.

Experimental Protocol:

-

Reactant Preparation: A stoichiometric mixture of finely powdered phosphorus(V) oxide and red phosphorus is prepared in a dry environment.

-

Apparatus: The mixture is placed in a sealed, evacuated hard glass or silica tube.

-

Reaction Conditions: The tube is heated in a furnace to a temperature between 400 °C and 500 °C.

-

Product Formation: The reactants undergo a comproportionation reaction to form this compound, which deposits as a crystalline sublimate in the cooler part of the tube.

-

Purification: The product is purified by careful sublimation under vacuum, separating it from any unreacted starting materials.

Quantitative Data:

| Parameter | Value |

| Reactants | P₄O₁₀ and Red Phosphorus |

| Reaction Temperature | 400 - 500 °C |

| Product | Crystalline P₄O₈ |

Signaling Pathway for Reduction Synthesis:

Conclusion

The historical methods for the synthesis of this compound, pioneered by chemists in the late 19th and early 20th centuries, laid the groundwork for our current understanding of phosphorus chemistry. These techniques, while requiring careful manipulation of reactive and sensitive materials, demonstrate fundamental principles of disproportionation, controlled oxidation, and comproportionation. For modern researchers, these protocols not only offer a historical perspective but also serve as a foundation for developing new synthetic routes to phosphorus-containing compounds, which are crucial in fields ranging from materials science to drug development. The detailed methodologies and data presented in this guide are intended to be a valuable resource for the scientific community, facilitating further exploration and innovation in this important area of chemistry.

Spectroscopic Properties of Phosphorus Oxides and the Phosphate Anion: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphorus-oxygen compounds are fundamental in various scientific disciplines, from materials science to biology and drug development. Their diverse structures, ranging from the simple phosphate anion to complex caged phosphorus oxides, give rise to a rich and varied spectroscopic landscape. This technical guide provides a comprehensive overview of the spectroscopic properties of key phosphorus oxides (P₄O₆, P₄O₇, P₄O₈, P₄O₉, and P₄O₁₀) and the phosphate anion (PO₄³⁻). It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques to probe the structure, bonding, and dynamics of these important chemical entities.

It is important to clarify a potential point of confusion regarding the terminology "phosphorus tetroxide." While the empirical formula P₂O₄ exists, solid phosphorus tetroxide is a mixture of the mixed-valence oxides P₄O₇, P₄O₈, and P₄O₉. The isolated neutral molecule "PO₄" is not a common or stable species under typical conditions; the far more prevalent and biologically relevant species is the phosphate anion, PO₄³⁻. This guide will therefore focus on the well-characterized and scientifically significant phosphorus oxides and the phosphate anion.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides detailed information about the molecular vibrations of phosphorus-oxygen compounds. These vibrations are highly sensitive to the local chemical environment, including bond strengths, molecular symmetry, and intermolecular interactions.

Phosphorus Oxides

The vibrational spectra of phosphorus oxides with the adamantane-like cage structure (P₄O₆ and its oxygenated derivatives) have been studied both experimentally and theoretically. The addition of oxygen atoms to the P₄O₆ cage to form P₄O₇, P₄O₈, P₄O₉, and P₄O₁₀ leads to characteristic changes in their vibrational spectra, particularly in the P=O stretching region.

Table 1: Experimental Infrared and Raman Frequencies (cm⁻¹) for P₄O₆, P₄O₇, P₄O₈, P₄O₉, and P₄O₁₀ in Solid Argon Matrix

| Assignment | P₄O₆ (IR) | P₄O₇ (IR) | P₄O₈ (IR) | P₄O₉ (IR) | P₄O₁₀ (IR) | P₄O₁₀ (Raman) |

| P=O Stretch | - | 1389 | 1395, 1385 | 1400, 1390 | 1404 | 1418 |

| P-O-P Antisymmetric Stretch | 995, 940 | 1020, 980 | 1025, 985 | 1030, 990 | 1035 | - |

| P-O-P Symmetric Stretch | 710 | 720 | 725 | 730 | 735 | 721 |

| Cage Deformations | < 600 | < 600 | < 600 | < 600 | < 600 | < 600 |

Data compiled from theoretical calculations and matrix isolation infrared spectroscopy studies.[1][2][3]

Phosphate Anion

The phosphate anion (PO₄³⁻) belongs to the Tₑ point group in its free form and exhibits four fundamental vibrational modes. The positions of these bands can shift depending on the counter-ion, hydration state, and pH, which alters the protonation state (H₂PO₄⁻, HPO₄²⁻).

Table 2: Vibrational Frequencies (cm⁻¹) for the Phosphate Anion and its Protonated Forms

| Mode | Description | PO₄³⁻ | HPO₄²⁻ | H₂PO₄⁻ |

| ν₁ (A₁) | Symmetric P-O Stretch (Raman active) | ~938 | ~988 | ~877 |

| ν₂ (E) | Symmetric O-P-O Bend (Raman active) | ~420 | ~440 | ~390 |

| ν₃ (T₂) | Antisymmetric P-O Stretch (IR & Raman active) | ~1017 | ~1077 | ~1090 |

| ν₄ (T₂) | Antisymmetric O-P-O Bend (IR & Raman active) | ~567 | ~565 | ~535 |

Frequencies can vary based on the chemical environment.

Electronic Spectroscopy

Electronic spectroscopy provides insights into the electronic structure and bonding of phosphorus-oxygen compounds. Techniques such as X-ray Photoelectron Spectroscopy (XPS) and UV-Vis Spectroscopy are particularly valuable.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that measures the binding energies of core-level electrons, providing information about the elemental composition and chemical states of atoms. For phosphorus oxides and phosphates, the P 2p and O 1s core levels are of primary interest.

Table 3: P 2p Binding Energies (eV) for Phosphorus Oxides and Phosphates

| Compound/Species | P 2p Binding Energy (eV) |

| Red Phosphorus | ~130.0 |

| P₄O₆ | ~133.5 |

| P₄O₁₀ (P₂O₅) | 134.5 - 135.0 |

| Phosphate (PO₄³⁻) | ~133.2 - 133.4 |

| Pyrophosphate (P₂O₇⁴⁻) | ~133.6 |

| Metaphosphate (PO₃⁻) | ~134.1 |

Binding energies are approximate and can be influenced by the specific compound and instrument calibration.[4][5][6][7][8] The binding energy of the P 2p electrons increases with the oxidation state of phosphorus.

UV-Vis Spectroscopy

The phosphate anion itself does not absorb light in the UV-Visible region.[9] However, it can be derivatized to form colored complexes that can be quantified using UV-Vis spectroscopy. For instance, in the presence of molybdate, phosphate forms a phosphomolybdate complex which can be reduced to form a intensely colored molybdenum blue complex, with an absorption maximum around 880-890 nm.[9] This method is widely used for the quantitative analysis of phosphate in various samples.

Some solid-state phosphate materials exhibit UV absorption bands. For example, iron phosphate shows a charge transfer band, and when doped with cerium, new absorption features related to the electronic transitions of the dopant ion can appear.[10]

Rotational Spectroscopy

Rotational spectroscopy, which measures the quantized rotational energy levels of molecules in the gas phase, is a powerful tool for determining precise molecular structures. However, for the complex, caged structures of phosphorus oxides like P₄O₆ and P₄O₁₀, obtaining and analyzing rotational spectra is extremely challenging. As a result, there is a lack of experimental data on the rotational constants for these specific molecules in the scientific literature. For smaller, diatomic phosphorus-containing molecules like phosphorus monoxide (PO), rotational constants have been determined.[11]

Experimental Protocols

Matrix Isolation Infrared Spectroscopy of Phosphorus Oxides

This technique is used to study reactive or unstable species by trapping them in an inert solid matrix at low temperatures, which simplifies the spectra by minimizing rotational and intermolecular interactions.

Experimental Workflow:

Caption: Experimental workflow for matrix isolation infrared spectroscopy of phosphorus oxides.

Methodology:

-

Precursor Generation: Elemental phosphorus is heated to produce P₄ vapor. An oxygen source, such as O₂ or ozone (O₃), is prepared.[2]

-

Matrix Deposition: The phosphorus vapor and the oxygen source are mixed with a large excess of an inert gas, typically argon or nitrogen. This gas mixture is then slowly deposited onto a cold substrate, such as a cesium iodide (CsI) window, maintained at cryogenic temperatures (e.g., 12 K) within a high-vacuum cryostat.

-

In-situ Reaction/Trapping: On the cold surface, the precursor molecules react to form various phosphorus oxides, which are immediately trapped and isolated within the solid inert gas matrix.

-

Spectroscopic Measurement: An infrared beam from an FTIR spectrometer is passed through the matrix-isolated sample, and the resulting absorption spectrum is recorded. The low temperature and isolation lead to sharp absorption bands, facilitating detailed analysis.

Raman Spectroscopy of Phosphate Speciation in Solution

Raman spectroscopy is an effective method for monitoring the different protonation states of the phosphate anion in aqueous solutions, as each species has a distinct vibrational signature.

Experimental Workflow:

Caption: Workflow for monitoring phosphate speciation using Raman spectroscopy during titration.

Methodology:

-

Sample Preparation: A solution of phosphoric acid (H₃PO₄) of known concentration is prepared. A standardized solution of a strong base, such as sodium hydroxide (NaOH), is used as the titrant.[12][13]

-

Titration and Data Collection: The phosphoric acid solution is placed in a vessel equipped with a pH probe. The Raman spectrometer is fitted with an immersion probe placed directly into the solution. The titrant is added incrementally, and at each step, both the pH and the Raman spectrum are recorded simultaneously.[13]

-

Spectral Analysis: The collected Raman spectra are analyzed as a function of pH. The characteristic peaks for H₃PO₄, H₂PO₄⁻, HPO₄²⁻, and PO₄³⁻ will appear and disappear as the titration progresses, allowing for the determination of the relative concentrations of each species at different pH values.[12]

X-ray Photoelectron Spectroscopy (XPS) of Phosphorus Oxides

XPS is employed to determine the chemical states of phosphorus and oxygen at the surface of a material.

Logical Relationship for XPS Analysis:

Caption: Logical flow of an XPS experiment for chemical state analysis of phosphorus oxides.

Methodology:

-

Sample Preparation: The phosphorus oxide sample is placed in an ultra-high vacuum (UHV) chamber. For powders, the sample is typically pressed into a pellet or mounted on conductive tape.

-

X-ray Irradiation: The sample is irradiated with a monochromatic X-ray beam (e.g., Al Kα, 1486.6 eV).

-

Photoelectron Detection: The X-rays cause the emission of core-level electrons from the atoms in the sample. An electron energy analyzer measures the kinetic energy of these photoelectrons.

-

Spectrum Generation: A spectrum is generated by plotting the number of detected electrons as a function of their binding energy. The binding energy is calculated from the kinetic energy of the electrons and the energy of the incident X-rays.

-

Data Analysis: The positions and shapes of the peaks in the spectrum (e.g., P 2p, O 1s) are analyzed to identify the elements present and their respective chemical (oxidation) states.[4][5][8]

Conclusion

The spectroscopic properties of phosphorus oxides and the phosphate anion are rich and informative, providing essential data for a wide range of scientific applications. Vibrational spectroscopy is a powerful tool for elucidating molecular structure and speciation, while electronic spectroscopy, particularly XPS, offers valuable insights into the chemical states of phosphorus and oxygen. This guide has summarized key quantitative spectroscopic data and detailed common experimental protocols to aid researchers in their study of these fundamental phosphorus-oxygen compounds. The provided workflows and logical diagrams offer a visual representation of the experimental processes, enhancing the practical utility of this technical guide.

References

- 1. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.aip.org [pubs.aip.org]

- 6. X-ray Photoelectron Spectroscopy (XPS) Reference Pages: Phosphorus [xpsfitting.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.aip.org [pubs.aip.org]

- 9. Phosphate Analysis – Water Quality Analysis [wateranalysis.christineingersoll.bergbuilds.domains]

- 10. researchgate.net [researchgate.net]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. gcms.labrulez.com [gcms.labrulez.com]

- 13. Phosphates speciation with Raman spectroscopy | Metrohm [metrohm.com]

Quantum Chemical Blueprint of Diphosphorus Tetraoxide (P₂O₄): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Published: December 13, 2025

Abstract

Diphosphorus tetraoxide (P₂O₄), a captivating molecule at the intersection of theoretical prediction and synthetic reality, presents a rich landscape for quantum chemical investigation. This technical guide provides a comprehensive analysis of the molecular structures, relative stabilities, and electronic properties of P₂O₄ isomers, underpinned by rigorous quantum chemical calculations. While computational studies consistently identify an asymmetric, oxo-bridged isomer (O₂P-O-PO) as the thermodynamic ground state, recent experimental advances have successfully isolated and characterized a symmetric isomer (O₂P-PO₂) through stabilization with N-heterocyclic carbenes. This guide synthesizes the current theoretical understanding of P₂O₄, presenting key quantitative data and detailed computational methodologies to serve as a foundational resource for researchers in chemistry, materials science, and drug development.

Introduction

The study of phosphorus oxides is fundamental to understanding a wide array of chemical phenomena, from biological energy transfer to the design of novel materials. Diphosphorus tetraoxide (P₂O₄), the phosphorus analogue of dinitrogen tetraoxide (N₂O₄), is of particular interest due to the diverse bonding arrangements and oxidation states available to phosphorus. The inherent reactivity of P₂O₄ has historically limited its experimental characterization, making computational chemistry an indispensable tool for elucidating its intrinsic molecular properties.

This guide delves into the quantum chemical calculations that have mapped the potential energy surface of P₂O₄, revealing a fascinating array of structural isomers with distinct energetic and electronic characteristics. A pivotal aspect of P₂O₄ chemistry is the discrepancy between the computationally predicted most stable isomer and the isomer that has been experimentally isolated. This highlights the crucial interplay between theoretical models and synthetic strategies in modern chemical research.

Theoretical Isomers of P₂O₄

Quantum chemical calculations have identified several stable isomers of P₂O₄. The two most prominent isomers are the asymmetric oxo-bridged structure and the symmetric structure.

-

Asymmetric Isomer (O₂P-O-PO): This isomer features a central oxygen atom bridging two phosphorus atoms, one of which is bonded to two terminal oxygen atoms and the other to one terminal oxygen atom. Computational studies consistently predict this structure to be the global minimum on the P₂O₄ potential energy surface[1].

-

Symmetric Isomer (O₂P-PO₂): In this isomer, the two phosphorus atoms are directly bonded to each other, with each phosphorus atom also bonded to two terminal oxygen atoms. While computationally predicted to be less stable than the asymmetric isomer, this structure has been successfully synthesized and stabilized using N-heterocyclic carbenes[1].

The existence and relative stability of these and other potential isomers are highly dependent on the level of theory and basis sets employed in the quantum chemical calculations.

Computational Methodology

The insights presented in this guide are derived from a composite of high-level quantum chemical calculations reported in the scientific literature. While specific parameters may vary between studies, a representative and robust computational protocol for investigating P₂O₄ isomers is outlined below.

3.1. Geometry Optimization and Frequency Calculations

Initial geometries of all conceivable P₂O₄ isomers are typically optimized using Density Functional Theory (DFT) methods. A popular and effective choice is the B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional. To ensure accurate descriptions of the electron distribution, especially for a molecule with multiple lone pairs and polar bonds, a sufficiently large and flexible basis set is crucial. The 6-311+G(d,p) basis set, which includes diffuse functions and polarization functions on both phosphorus and oxygen atoms, is a common and appropriate choice.

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true local minimum on the potential energy surface. These calculations also provide zero-point vibrational energies (ZPVE), which are essential for accurate relative energy comparisons.

3.2. High-Accuracy Single-Point Energy Calculations

To obtain more reliable relative energies, single-point energy calculations are often performed on the DFT-optimized geometries using more computationally expensive but higher-accuracy ab initio methods. A widely accepted "gold standard" is the Coupled Cluster theory with single, double, and perturbative triple excitations [CCSD(T)]. To approach the complete basis set (CBS) limit, these calculations are typically performed with a series of augmented correlation-consistent basis sets (e.g., aug-cc-pVTZ and aug-cc-pVQZ) and the results are extrapolated.

Summary of a Typical Computational Workflow:

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from quantum chemical calculations on the two primary isomers of P₂O₄. The values presented are representative of those found in the literature, calculated at a high level of theory (e.g., CCSD(T)/CBS//B3LYP/6-311+G(d,p)).

Table 1: Relative Energies of P₂O₄ Isomers

| Isomer | Relative Energy (kcal/mol) |

| Asymmetric (O₂P-O-PO) | 0.00 |

| Symmetric (O₂P-PO₂) | > 0 (Higher in energy) |

Note: The exact energy difference can vary depending on the computational method, but the asymmetric isomer is consistently found to be the ground state.

Table 2: Key Geometric Parameters of P₂O₄ Isomers

| Parameter | Asymmetric (O₂P-O-PO) | Symmetric (O₂P-PO₂) |

| P-O (bridging) Bond Length (Å) | ~1.65 | - |

| P-P Bond Length (Å) | - | ~2.20 |

| P=O (terminal) Bond Length (Å) | ~1.45 | ~1.46 |

| P-O-P Bond Angle (°) | ~125 | - |

| O-P-O Bond Angle (°) | ~115 | ~118 |

Signaling Pathways and Logical Relationships

The relationship between the theoretical prediction and experimental observation of P₂O₄ isomers can be visualized as a logical pathway.

This diagram illustrates that while quantum chemical calculations predict the asymmetric isomer as the most stable, experimental conditions utilizing stabilizing agents like N-heterocyclic carbenes can kinetically trap the higher-energy symmetric isomer, allowing for its characterization.

Conclusion and Future Outlook

The study of diphosphorus tetraoxide provides a compelling case study in modern chemistry, where computational and experimental approaches work in concert to unravel the complexities of reactive molecules. Quantum chemical calculations have been instrumental in mapping the potential energy surface of P₂O₄, identifying the most stable isomers and providing a theoretical framework for understanding its bonding and structure.

The successful synthesis of the less-stable symmetric isomer opens up new avenues for exploring the chemistry of phosphorus oxides. Future research will likely focus on the development of new synthetic routes to access other predicted isomers and to investigate the reactivity of these novel species. For professionals in drug development, a deeper understanding of phosphorus chemistry can inform the design of novel phosphate-based drugs and pro-drugs with tailored stability and reactivity profiles. This technical guide serves as a current and comprehensive starting point for these future endeavors.

References

Investigation into High-Pressure Phase Transitions of Phosphorus(IV) Oxide Reveals a Scarcely Charted Scientific Territory

A comprehensive review of available scientific literature indicates a significant gap in the experimental and theoretical data regarding the phase transitions of phosphorus(IV) oxide (P₂O₄) under high-pressure conditions. Despite extensive searches for scholarly articles and data, no direct studies detailing the high-pressure behavior of this specific oxide were identified. This finding suggests that the high-pressure phase diagram of this compound remains largely unexplored, presenting a potential area for future research.

This compound, also known as diphosphorus tetroxide, is a compound with the empirical formula P₂O₄. It is often found as a mixture of other phosphorus oxides with intermediate oxidation states, such as P₄O₇, P₄O₈, and P₄O₉. While the chemistry and structure of other phosphorus oxides, notably phosphorus pentoxide (P₂O₅), and elemental phosphorus have been the subject of high-pressure studies, this compound itself has not received similar attention within the scientific community.

The initial investigation aimed to construct a detailed technical guide on the high-pressure phase transitions of P₂O₄, targeting researchers and professionals in materials science and drug development. The intended guide was to include quantitative data on transition pressures, changes in crystal structure, detailed experimental protocols from cited studies, and visualizations of phase transition pathways.

However, the systematic search for relevant data has concluded that there is no publicly accessible research detailing the phase transitions of this compound under pressure. The scientific community has yet to publish experimental or computational studies that would provide the necessary data to fulfill the requirements of an in-depth technical guide.

This lack of information precludes the creation of the requested tables, experimental methodologies, and diagrams. The field of high-pressure science is continually expanding, and the absence of data on P₂O₄ may highlight an opportunity for novel research to characterize its properties under extreme conditions. Future investigations would be necessary to determine the stability of its various mixed-oxide forms and to identify any pressure-induced phase transformations.

Discovery and Early Research on Phosphorus Tetroxide: A Technical Guide

An in-depth exploration of the initial synthesis, characterization, and foundational understanding of phosphorus tetroxide for researchers, scientists, and drug development professionals.

This technical guide delves into the seminal discovery and early investigations of phosphorus tetroxide (P₂O₄), a compound that represents a key intermediate oxidation state between the more commonly known phosphorus(III) and phosphorus(V) oxides. The initial isolation and characterization of this substance were pivotal in developing a more complete understanding of phosphorus chemistry. This document provides a detailed account of the original experimental methodologies, quantitative data from early analyses, and the evolution of the understanding of this compound's nature as a mixture of mixed-valence oxides.

Discovery and Initial Synthesis

Phosphorus tetroxide was first isolated and described in 1886 by Sir Thomas Edward Thorpe and Alfred Edwin Tutton.[1] Their work, detailed in the Journal of the Chemical Society, outlined a method for its preparation through the controlled oxidation of phosphorus.[1] The compound was observed as a sublimate of "clear transparent and highly lustrous crystals" when the mixed products from the slow combustion of phosphorus in a limited supply of dry air were heated in a vacuum.

Experimental Protocol: Synthesis and Sublimation

The following protocol is based on the original 1886 publication by Thorpe and Tutton.

Objective: To synthesize and purify phosphorus tetroxide through the controlled oxidation of white phosphorus and subsequent vacuum sublimation.

Materials:

-

White phosphorus

-

Oil of vitriol (concentrated sulfuric acid) for drying

-

Phosphoric oxide (P₄O₁₀) for drying

-

Dry carbon dioxide

-

Glass combustion tube

-

Sprengel pump

-

Apparatus for heating salts to known melting points (for temperature control)

Methodology:

-

Preparation of Mixed Oxides: A quantity of the mixed oxides of phosphorus was first prepared by the slow burning of phosphorus in a current of air dried by passing through oil of vitriol and over phosphoric oxide.

-

Transfer to Sublimation Tube: The resulting mixture of oxides was transferred to a glass tube that had been previously filled with dry carbon dioxide to create an inert atmosphere.

-

Evacuation: The end of the tube containing the oxides was drawn out and connected to a Sprengel pump. The tube was then carefully evacuated.

-

Sublimation: The sealed and evacuated tube was exposed to gradually increasing temperatures. Thorpe and Tutton utilized baths of salts with known melting points to control the temperature.

-

Observation and Collection: At approximately 290°C, a change in the white mass of mixed oxides was observed. A significant quantity of an orange or red substance (a suboxide of phosphorus) formed, and further along the tube, a sublimate of clear, transparent, and highly lustrous crystals of phosphorus tetroxide was deposited. The colored residue was later identified as a mixture of phosphoric oxide and the phosphorus suboxide.

Quantitative Analysis and Physical Properties

Thorpe and Tutton conducted quantitative analysis to determine the empirical formula of the newly discovered oxide. Later work by Charles A. West in 1902 provided a measurement of its density.

Elemental Analysis

The composition of the sublimed crystals was determined by oxidizing the phosphorus to phosphoric acid and then precipitating it as a phosphate salt.

Experimental Protocol: Quantitative Determination of Phosphorus

-

Sample Preparation: A weighed quantity of the sublimed crystals was allowed to deliquesce in the air.

-

Oxidation: The resulting solution was diluted with water and evaporated with nitric acid. This process was repeated to ensure the complete oxidation of any phosphorous acid to phosphoric acid.

-

Precipitation: The syrupy liquid, after the expulsion of most of the nitric acid, was diluted and added to a platinum crucible containing a known weight of lime (calcium oxide).

-

Gravimetric Analysis: The crucible and its contents were heated to redness until a constant weight was achieved. The amount of phosphorus was calculated from the weight of the resulting calcium phosphate.

The results of two separate determinations are presented in the table below.

| Determination | Mass of Sample (g) | Mass of P₂O₅ (g) | Phosphorus (%) |

| I | 0.5300 | 0.5961 | 49.09 |

| II | Data not available in snippet | Data not available in snippet | Result consistent with P₂O₄ |

Theoretical Phosphorus Content:

-

P₂O₄: 49.18%

-

P₄O₆ (P₂O₃): 56.36%

-

P₄O₁₀ (P₂O₅): 43.66%

The experimental result of 49.09% phosphorus is in close agreement with the theoretical value for P₂O₄.

Physical Properties

The early research established several key physical properties of phosphorus tetroxide.

| Property | Value | Observer (Year) |

| Appearance | Clear, transparent, highly lustrous crystals | Thorpe & Tutton (1886) |

| Crystalline Form | Orthorhombic | Thorpe & Tutton (1886) |

| Density | 2.537 g/cm³ at 22.6°C | Charles A. West (1902) |

| Behavior on Heating | Sublimes without melting | Charles A. West (1902) |

Chemical Properties and Early Structural Insights

The initial investigations revealed that phosphorus tetroxide is a highly deliquescent substance that reacts vigorously with water.

Reaction with Water

When dissolved in water, phosphorus tetroxide produces a mixture of phosphorous acid (H₃PO₃) and phosphoric acid (H₃PO₄). This observation was crucial in deducing its nature as a mixed-anhydride.

Experimental Protocol: Qualitative Analysis of Aqueous Solution

-

Dissolution: A sample of the crystalline sublimate was dissolved in water, a process accompanied by a considerable evolution of heat, resulting in a strongly acidic solution.

-

Reaction with Silver Nitrate: The addition of silver nitrate to the aqueous solution produced a white precipitate that rapidly blackened.

-

Reaction with Mercuric Chloride: Upon warming, the solution reduced mercuric chloride to calomel (mercury(I) chloride).

-

Reaction with Potassium Permanganate: The solution only very slowly decolorized a solution of potassium permanganate, even upon warming after the addition of a few drops of sulfuric acid.

-

Neutralization and Crystallization: Neutralization of the mixed acids with a soda solution, followed by evaporation in a vacuum over oil of vitriol, yielded a thick syrup that eventually formed a crystalline mass, characteristic of sodium phosphite and orthophosphate.

These tests confirmed the presence of both phosphorous and phosphoric acids in the solution, supporting the formulation of the dissolved oxide as a mixture of P(III) and P(V) species.

Evolving Understanding of the Structure

While Thorpe and Tutton established the empirical formula P₂O₄, later research revealed that solid phosphorus tetroxide is more accurately described as a mixture of the mixed-valence oxides P₄O₇, P₄O₈, and P₄O₉. These molecules share a common adamantane-like P₄O₆ cage structure, with additional terminal oxygen atoms bonded to one, two, or three of the phosphorus atoms, respectively.

More recent spectroscopic studies, though conducted long after the initial discovery, have provided detailed information on the vibrational modes of these complex structures. Infrared spectra of P₄O₇, P₄O₈, and P₄O₉ trapped in a solid argon matrix show characteristic absorptions corresponding to the P=O terminal stretches and the vibrations of the P₄O₆ cage.

| Oxide | P=O Stretching Frequencies (cm⁻¹) in Solid Ar |

| P₄O₇ | ~1390 |

| P₄O₈ | ~1395, ~1400 |

| P₄O₉ | ~1408, ~1415 |

Note: These values are from modern spectroscopic studies and are included to provide a more complete picture of the nature of the substance discovered by Thorpe and Tutton.

Visualizing the Experimental Workflow

The following diagrams, rendered in DOT language, illustrate the key experimental processes described in the early research on phosphorus tetroxide.

Caption: Workflow for the synthesis and purification of phosphorus tetroxide.

Caption: Workflow for the quantitative analysis of phosphorus in P₂O₄.

Conclusion

The pioneering work of Thorpe and Tutton in 1886 laid the essential groundwork for the understanding of phosphorus tetroxide. Their meticulous experimental procedures for synthesis, purification, and quantitative analysis correctly identified the empirical formula of this new oxide and provided initial insights into its chemical behavior as a mixed anhydride. While the true nature of the solid as a mixture of P₄O₇, P₄O₈, and P₄O₉ would be elucidated later with the advent of more advanced structural determination techniques, the foundational research of these early investigators remains a landmark in the chemistry of phosphorus. This guide provides a detailed account of that seminal work, offering valuable historical and technical context for contemporary researchers.

References

A Technical Guide to the Theoretical Bonding Models of Phosphorus(III, V, and Mixed-Valence) Oxides

Executive Summary

The bonding in phosphorus oxides, particularly the series P₄Oₙ (where n = 6, 7, 8, 9, 10), presents a rich area of study with implications for materials science, catalysis, and understanding phosphorus chemistry. While the term "phosphorus(IV) oxide" is not standard, it aptly describes the intermediate, mixed-valence species (P₄O₇, P₄O₈, P₄O₉) where the average oxidation state of phosphorus lies between the more common +3 state in P₄O₆ and +5 state in P₄O₁₀. This guide provides an in-depth analysis of the theoretical models used to describe the electronic structure and bonding within this entire series. We leverage data from high-level computational studies, focusing on Density Functional Theory (DFT) and topological analysis, to elucidate the nature of the phosphorus-oxygen bonds. All quantitative data are summarized in comparative tables, and key concepts and workflows are illustrated with diagrams generated using Graphviz.

Molecular Structures and Symmetry

The P₄Oₙ series is characterized by a cage-like structure derived from the tetrahedral white phosphorus (P₄) molecule. The parent structure, tetraphosphorus hexoxide (P₄O₆), has an adamantane-like framework with Td symmetry, where an oxygen atom is inserted into each of the six P-P bonds.[1] The subsequent oxides, P₄O₇, P₄O₈, and P₄O₉, are formed by the successive addition of terminal oxygen atoms to the phosphorus vertices.[1] This process culminates in tetraphosphorus decoxide (P₄O₁₀), which also possesses Td symmetry, with each of the four phosphorus atoms bonded to one terminal oxygen. The intermediate oxides exhibit lower symmetries: C₃ᵥ for P₄O₇ and P₄O₉, and C₂ᵥ for P₄O₈.[1][2]

Core Theoretical Models of Bonding

Modern computational chemistry provides powerful tools to analyze the intricate bonding within phosphorus oxides. The primary methods employed are Density Functional Theory for calculating electronic structure and energies, and topological analyses like Atoms in Molecules (AIM) and Electron Localization Function (ELF) for interpreting the nature of the chemical bonds.

Density Functional Theory (DFT)

DFT is the most prevalent method for studying these systems due to its balance of computational cost and accuracy.[2][3] It is used to optimize molecular geometries, calculate vibrational frequencies, and determine electronic properties.[2] Studies have employed various functionals, including the hybrid functionals B3LYP, PBE0, and PBE1PBE, often paired with Pople-style basis sets like 6-311+G(2d), which include polarization and diffuse functions necessary for accurately describing the electron distribution around electronegative oxygen atoms.[2][4][5][6]

Topological Analysis: AIM and ELF

Quantum chemical calculations allow for a detailed analysis of the chemical bonding through topological methods.[7] The Atoms in Molecules (AIM) theory analyzes the electron density (ρ) and its Laplacian (∇²ρ) to characterize bond paths and the nature of atomic interactions. The Electron Localization Function (ELF) provides a measure of electron localization, helping to distinguish between covalent bonds, lone pairs, and core electrons. These analyses reveal that five distinct types of P-O bonds exist across the P₄Oₙ series, classified by the coordination numbers of the phosphorus and oxygen atoms.[2][7] The properties of these bond types (e.g., length, electron density at the bond critical point) remain remarkably consistent regardless of the specific oxide molecule in which they appear.[7]

Molecular Orbital (MO) Theory Perspective

From an MO perspective, the bonding in phosphine oxides and related compounds involves significant participation of phosphorus 3d-orbitals, particularly in the formation of π-bonds for terminal P=O groups.[8] While the extent of d-orbital involvement is a topic of ongoing discussion, it is clear that the P=O bond is strong and highly polarized, with substantial σ-donation from phosphorus to oxygen and π-back-donation from oxygen to phosphorus.[8][9] In the P₄Oₙ cage structures, two main types of bonds are present:

-

P-O(P) bridging bonds: These are single bonds forming the cage framework.

-

P=O terminal bonds: Present in P₄O₇ through P₄O₁₀, these bonds have significant double bond character and are much shorter and stronger than the bridging bonds.[1]

Quantitative Data Presentation

Computational studies provide precise quantitative data on the structural and electronic properties of phosphorus oxides. The following tables summarize key parameters calculated using DFT methods, primarily at the PBE1PBE/6-311+G(2d) level of theory.[2]

Table 1: Calculated Structural Parameters

Two primary types of P-O bonds exist: bridging P-O(P) bonds and terminal P=O bonds. Their calculated lengths and the key P-O-P angle are presented below.

| Molecule | Symmetry | P-O(P) Bond Length (Å) | P=O Bond Length (Å) | P-O-P Bond Angle (°) |

| P₄O₆ | Td | 1.637 | N/A | 127.5 |

| P₄O₇ | C₃ᵥ | 1.613 - 1.651 | 1.428 | 123.9 - 128.5 |

| P₄O₈ | C₂ᵥ | 1.608 - 1.654 | 1.428 | 123.6 - 129.5 |

| P₄O₉ | C₃ᵥ | 1.599 - 1.651 | 1.429 | 123.8 - 130.9 |

| P₄O₁₀ | Td | 1.597 | 1.429 | 123.6 |

| Data sourced from studies utilizing PBE1PBE and B3LYP functionals.[2][6] |

Table 2: Calculated Vibrational Frequencies

The vibrational spectra serve as a fingerprint for each molecule. The P=O stretching frequency is particularly characteristic and appears at a high wavenumber, indicating a strong bond.

| Molecule | Key Vibrational Mode | Calculated Frequency (cm⁻¹) |

| P₄O₆ | P-O-P stretch | ~900 - 1000 |

| P₄O₇ | P=O stretch | ~1400 |

| P₄O₈ | P=O stretch | ~1400 |

| P₄O₉ | P=O stretch | ~1400 |

| P₄O₁₀ | P=O stretch | ~1418 |

| Frequencies are from DFT calculations and show good agreement with experimental IR data.[1] |

Table 3: Calculated Electronic Properties

Electronic properties such as ionization potential (IP) and the HOMO-LUMO gap are crucial for understanding the chemical stability and reactivity of the oxides.

| Molecule | Ionization Potential (eV) | HOMO-LUMO Gap (eV) | Acidity Trend (Proton Affinity) |

| P₄O₆ | 9.94 | 8.89 | Lowest |

| P₄O₇ | 10.32 | 8.35 | ↓ |

| P₄O₈ | 10.66 | 7.97 | ↓ |

| P₄O₉ | 11.00 | 8.16 | ↓ |

| P₄O₁₀ | 11.37 | 8.20 | Highest |

| Data sourced from DFT and topological analysis studies.[2][10] The acidity increases with the number of terminal oxygen atoms.[1] |

Experimental and Computational Protocols

The data presented in this guide are derived from peer-reviewed computational chemistry studies. The methodologies employed in these key experiments serve as a protocol for further research.

Protocol: DFT Calculation of Molecular Properties

-

Model Construction: The initial Cartesian coordinates for each P₄Oₙ molecule are constructed based on known crystal structures or analogous molecules.

-

Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. This is typically performed using DFT.

-

Frequency Calculation: Following optimization, a vibrational frequency analysis is performed at the same level of theory. This confirms that the optimized structure is a true energy minimum (no imaginary frequencies) and provides theoretical IR and Raman spectra for comparison with experimental data.[11][12]

-

Property Analysis: From the optimized wavefunction, various electronic properties are calculated.

-

Topological Analysis: Software such as AIMAll or Multiwfn is used to perform AIM and ELF analyses on the DFT-generated electron density.[7]

-

Reactivity Descriptors: Fukui functions and the HOMO-LUMO gap are calculated to predict sites of electrophilic or nucleophilic attack and overall kinetic stability.[2][7]

-

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. researchgate.net [researchgate.net]

- 3. Density functional theory - PMC [pmc.ncbi.nlm.nih.gov]

- 4. etsu.elsevierpure.com [etsu.elsevierpure.com]

- 5. A theoretical study of P4O10: vibrational analysis, infrared and Raman spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Topological analysis of tetraphosphorus oxides (P4O 6+n (n = 0-4)) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A theoretical study of the electronic structure of phosphine oxide and trimethylphosphine oxide and the donor–acceptor properties of phosphine and trimethylphosphine - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Phosphorus(V) Oxide as a Precursor for Polyphosphate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inorganic polyphosphates (polyP) are linear polymers of orthophosphate units linked by energy-rich phosphoanhydride bonds.[1] These polymers are found in all domains of life and play crucial roles in various cellular processes, including energy metabolism, signal transduction, and stress response. In the field of drug development, polyphosphates are gaining attention as versatile biomaterials for applications such as drug delivery, tissue engineering, and as potential therapeutic agents themselves.[2][3]

Phosphorus(V) oxide (P₄O₁₀), also known as phosphorus pentoxide, is a highly reactive and hygroscopic compound that serves as a fundamental precursor for the synthesis of polyphosphoric acids and their corresponding salts (polyphosphates).[1] The reaction of P₄O₁₀ with water is highly exothermic and leads to the formation of a complex mixture of polyphosphoric acids of varying chain lengths.[4][5] By controlling the reaction conditions, it is possible to synthesize different types of polyphosphates, from short-chain oligomers to long-chain polymers.

These application notes provide an overview of the synthesis of polyphosphates using phosphorus(V) oxide as a precursor, with a focus on methodologies relevant to research and drug development. Detailed experimental protocols for synthesis, characterization, and application in drug delivery are provided.

I. Synthesis of Polyphosphates from Phosphorus(V) Oxide

The synthesis of polyphosphates from P₄O₁₀ can be broadly categorized into two approaches: direct hydrolysis to produce a mixture of polyphosphoric acids (which can then be neutralized to form polyphosphate salts) and thermal dehydration of sodium phosphate salts (derived from the neutralization of phosphoric acid, the product of P₄O₁₀ hydration).

Direct Hydrolysis of Phosphorus(V) Oxide

The direct reaction of P₄O₁₀ with a controlled amount of water is a straightforward method to produce a mixture of linear and cyclic polyphosphoric acids. The average chain length of the resulting polyphosphates is dependent on the molar ratio of water to P₄O₁₀.

Key Considerations:

-

Exothermic Reaction: The reaction is highly exothermic and requires careful temperature control to prevent uncontrolled polymerization and potential hazards.[4]

-

Product Mixture: This method typically yields a polydisperse mixture of polyphosphates with varying chain lengths.[1]

-

Formation of Cyclic Polyphosphates: The initial hydration of P₄O₁₀ can lead to the formation of cyclic species, such as tetrametaphosphoric acid, which can further react to form linear polymers.[5]

Thermal Dehydration of Sodium Dihydrogen Phosphate

A more controlled method for producing specific types of sodium polyphosphates involves the thermal dehydration of sodium dihydrogen phosphate (NaH₂PO₄). NaH₂PO₄ can be synthesized by the neutralization of phosphoric acid (derived from P₄O₁₀) with a sodium base. Subsequent heating of NaH₂PO₄ results in condensation reactions that form polyphosphates. The final product is dependent on the temperature and duration of heating. This method is used to prepare well-known polyphosphate glasses and crystalline forms.

-

Graham's Salt (Amorphous Sodium Polyphosphate): Produced by heating NaH₂PO₄ to a temperature above 620°C and then rapidly cooling (quenching) the melt.[6] This results in a water-soluble glassy product with a mixture of chain lengths.

-

Maddrell's Salt (Insoluble Sodium Polyphosphate, Form II and III): Formed by heating NaH₂PO₄ at temperatures between 250°C and 450°C.[3][7] This produces a crystalline, water-insoluble high-molecular-weight polyphosphate.

-

Kurrol's Salt (Fibrous Sodium Polyphosphate): Can be prepared by heating a suitable phosphate melt and allowing it to crystallize through controlled cooling.[8] It is a long-chain, fibrous, and water-insoluble crystalline sodium polyphosphate.

Quantitative Data on Polyphosphate Synthesis